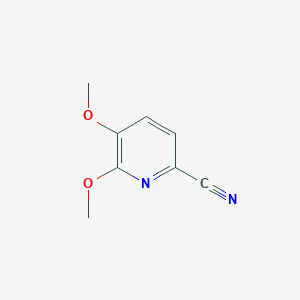

5,6-Dimethoxypicolinonitrile

描述

Significance and Context within Heterocyclic Chemistry

5,6-Dimethoxypicolinonitrile, with the chemical formula C₈H₈N₂O₂, is a polysubstituted pyridine (B92270) derivative. Pyridine and its derivatives are fundamental scaffolds in heterocyclic chemistry, a vast and vital area of organic chemistry. The presence of a nitrile group (-C≡N) and two methoxy (B1213986) groups (-OCH₃) on the pyridine ring endows this compound with a unique electronic and steric profile, making it a valuable intermediate in the synthesis of more complex molecules.

The pyridine ring, an aromatic heterocycle, is a core component of numerous natural products and synthetic compounds with significant biological activity. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, which are prevalent in medicinal chemistry. The methoxy groups, as electron-donating substituents, can influence the reactivity of the pyridine ring and provide handles for further chemical modification. This combination of features makes this compound a strategic building block for the construction of diverse molecular architectures, particularly those with potential applications in pharmaceuticals and materials science.

Historical Perspective on Picolinonitrile Derivatives in Organic Synthesis

The study of picolinonitriles, or cyanopyridines, has a rich history intertwined with the development of organic synthesis. Early research focused on the fundamental reactivity of the pyridine ring and the transformations of the nitrile group. Over time, the importance of picolinonitrile derivatives as key precursors to a wide range of functionalized heterocycles became increasingly apparent.

In recent decades, the focus has shifted towards the application of picolinonitrile derivatives in the synthesis of targeted, high-value compounds. They have been instrumental in the development of various classes of therapeutic agents, including kinase inhibitors for cancer therapy and antivirals. For instance, substituted picolinonitriles have been investigated as precursors to compounds that inhibit specific enzymes involved in disease pathways. The strategic placement of substituents on the picolinonitrile core allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. The development of sophisticated cross-coupling reactions and other modern synthetic methodologies has further expanded the synthetic utility of picolinonitrile derivatives, enabling the creation of increasingly complex and potent molecules.

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to its role in academic and industrial research, with a particular emphasis on its chemical properties and its utility as a synthetic intermediate.

This research outline aims to:

Characterize this compound: Present its fundamental chemical and physical properties in a clear and accessible format.

Contextualize its Importance: Situate the compound within the broader fields of heterocyclic chemistry and organic synthesis, drawing on the historical development and modern applications of picolinonitrile derivatives.

Highlight its Role as a Building Block: Discuss its potential applications as an intermediate in the synthesis of more complex molecules, as evidenced by its inclusion in chemical supplier catalogs and patent literature.

This article will adhere strictly to the outlined topics, providing a detailed and data-driven account of this compound for a scientific audience.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂O₂ calpaclab.comsigmaaldrich.com |

| Molecular Weight | 164.16 g/mol calpaclab.comsigmaaldrich.com |

| CAS Number | 1112851-50-9 calpaclab.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Purity | ≥97% calpaclab.com |

| Storage | Room temperature calpaclab.com |

Structure

3D Structure

属性

IUPAC Name |

5,6-dimethoxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORRFAWKKJICET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673847 | |

| Record name | 5,6-Dimethoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112851-50-9 | |

| Record name | 5,6-Dimethoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dimethoxypicolinonitrile

Established Synthetic Routes

Established methods for synthesizing 5,6-Dimethoxypicolinonitrile primarily rely on modifying a pre-existing pyridine (B92270) or benzene (B151609) ring through sequential reactions. These routes are foundational in heterocyclic chemistry.

Nucleophilic Aromatic Substitution Approaches

A common and effective strategy for introducing methoxy (B1213986) groups onto an aromatic ring is through nucleophilic aromatic substitution (SNAr). This approach typically involves the displacement of halide leaving groups on an activated pyridine ring by a methoxide (B1231860) source. For the synthesis of this compound, a plausible precursor would be a di-halogenated picolinonitrile.

For instance, starting from a precursor like 3,5-difluoropicolinonitrile, the fluorine atoms can be displaced by sodium methoxide. The fluorine atoms act as good leaving groups, and their displacement is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group, which activate the ring towards nucleophilic attack. googleapis.comgoogle.comthieme-connect.de The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer intermediate. semanticscholar.org Generally, electron-withdrawing groups positioned ortho or para to the leaving group accelerate the rate of substitution. googleapis.com

A hypothetical reaction scheme is presented below:

| Starting Material | Reagent | Solvent | Conditions | Product |

| 3,5-Dihalopicolinonitrile | Sodium Methoxide (NaOMe) | Methanol (MeOH) or DMF | Heat | This compound |

This table represents a generalized approach based on established chemical principles for nucleophilic aromatic substitution on pyridine rings.

Strategies Involving Pyridine Ring Formation

Building the substituted pyridine ring from acyclic precursors is another fundamental approach in heterocyclic synthesis. ambeed.comresearchgate.net Various named reactions, such as the Hantzsch pyridine synthesis or similar condensation reactions, can be adapted to produce polysubstituted pyridines. researchgate.net

To synthesize this compound via this strategy, one would need to select acyclic starting materials that already contain, or can be easily converted to, the required methoxy and nitrile functionalities. This could involve the condensation of a 1,5-dicarbonyl compound (or its equivalent) with ammonia (B1221849) or an ammonia source. ambeed.com The specific precursors would need to be carefully designed to ensure the correct regiochemical outcome of the final 2-cyano-5,6-dimethoxy substitution pattern. While a general strategy, specific application to this exact molecule is not widely documented.

Functional Group Interconversions Leading to the Nitrile Moiety

An alternative to building the ring with the nitrile group already in place is to introduce it at a later stage through the interconversion of another functional group. orgsyn.org This is a common tactic in organic synthesis to access molecules that might be difficult to prepare directly.

Common precursors for the nitrile group include amides, aldehydes, or halides.

Dehydration of Amides: If 5,6-dimethoxypicolinamide were available, it could be dehydrated using various reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) to yield the corresponding nitrile.

From Aldehydes: The conversion of 5,6-dimethoxypicolinaldehyde (B169520) to the nitrile can be achieved by first forming an aldoxime with hydroxylamine, followed by dehydration.

Cyanation of Halides: A halide (e.g., 2-chloro-5,6-dimethoxypyridine) can be converted to the nitrile via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or through a copper-catalyzed Rosenmund-von Braun reaction.

| Precursor Functional Group | Reagent(s) | Typical Reaction |

| Carboxamide (-CONH₂) | POCl₃, P₂O₅, SOCl₂ | Dehydration |

| Aldehyde (-CHO) | 1. NH₂OH·HCl2. Dehydrating agent | Oxime formation and subsequent dehydration |

| Halide (-Cl, -Br, -I) | Pd catalyst, Zn(CN)₂ or CuCN | Catalytic cyanation |

This interactive table outlines common functional group interconversions used to form nitriles.

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry aims to develop more efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis of complex molecules like this compound.

Chemo- and Regioselective Synthesis

Achieving high chemo- and regioselectivity is crucial when synthesizing polysubstituted heterocycles to avoid the formation of unwanted isomers and simplify purification. For this compound, this means controlling the placement of the two methoxy groups and the nitrile group on the pyridine ring.

In the context of pyridine ring formation, the choice of precursors and reaction conditions dictates the final substitution pattern. For instance, cascade reactions involving copper-catalyzed cross-coupling followed by electrocyclization have been developed for the modular synthesis of highly substituted pyridines with good control over regiochemistry.

Direct C-H functionalization is an emerging strategy that can introduce functional groups onto a heterocycle without pre-functionalization (e.g., halogenation). A direct C-H cyanation of 2,3-dimethoxypyridine (B17369), if selective for the 6-position (ortho to the nitrogen), could offer a more atom-economical route to the target molecule.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency in chemical synthesis. These concepts can be applied to the production of this compound.

Catalysis: Utilizing catalytic rather than stoichiometric reagents minimizes waste. For example, palladium-catalyzed cyanation is preferable to older methods requiring stoichiometric copper cyanide.

Alternative Energy Sources: Microwave-assisted synthesis can significantly reduce reaction times and sometimes improve yields compared to conventional heating. orgsyn.org

Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives (e.g., water, ethanol, or ionic liquids) is a key goal. Research into MCRs for cyanopyridine synthesis has demonstrated success in water/ethanol solvent systems.

By integrating these advanced strategies, the synthesis of this compound can be made more efficient, selective, and sustainable.

Photoredox Catalysis and Visible-Light-Mediated Synthesis

Visible-light photoredox catalysis has emerged as a powerful technology for forming chemical bonds under mild conditions. rsc.orgmanchester.ac.uk This strategy often employs photocatalysts that, upon absorbing light, can facilitate single-electron transfer (SET) processes to activate organic molecules. sigmaaldrich.com While specific literature detailing the direct synthesis of this compound using this method is not extensively published, the principles are applicable to the synthesis of related polysubstituted aromatic nitriles. researchgate.net

These reactions typically involve a photocatalyst, such as an iridium or ruthenium complex, or an organic dye like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which becomes excited upon visible light irradiation. beilstein-journals.orgresearchgate.net The excited catalyst can then engage in electron transfer with a suitable substrate to generate radical intermediates, which proceed to form the desired product. chemrxiv.org For a molecule like this compound, a hypothetical photoredox pathway could involve the cyanation of a pre-functionalized 2,3-dimethoxypyridine derivative. The mild conditions, high functional group tolerance, and use of a sustainable energy source are key advantages of this approach. rsc.orgbeilstein-journals.org

Table 1: Illustrative Components in Visible-Light-Mediated Synthesis

| Component | Role | Example |

|---|---|---|

| Photocatalyst | Absorbs light and initiates electron transfer | Iridium or Ruthenium complexes, Organic Dyes (e.g., 4CzIPN) |

| Light Source | Provides energy to excite the photocatalyst | Blue LEDs, Compact Fluorescent Lamps (CFLs) |

| Substrate | Precursor molecule to be functionalized | Halogenated or otherwise activated pyridine derivative |

| Reagent | Source of the functional group to be added | Cyanide source (e.g., zinc cyanide, trimethylsilyl (B98337) cyanide) |

| Solvent | Medium for the reaction | Acetonitrile, Dimethylformamide (DMF) |

Flow Chemistry Techniques for Enhanced Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved heat transfer, enhanced safety for hazardous reactions, and the potential for automation and scalability. europa.euflinders.edu.au In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs under precisely controlled conditions. mdpi.comnih.gov

The application of flow chemistry can enhance synthetic efficiency by enabling the seamless coupling of multiple reaction steps without the need to isolate intermediates. mdpi.com This methodology is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. europa.eu For the synthesis of a multi-substituted aromatic compound like this compound, a multi-step sequence could be "telescoped" into a single continuous operation, significantly reducing reaction time and improving yield. drugdiscoverytrends.com This approach allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time to maximize product formation and purity. mdpi.com

Catalyst-Free and Organocatalytic Methods

While many synthetic transformations rely on metal catalysts, there is a growing interest in developing catalyst-free and organocatalytic methods to improve sustainability and reduce costs.

Catalyst-free reactions are typically driven by heat or light, or they involve highly reactive starting materials that can react directly without catalytic activation. While specific examples for this compound are not prominent, multicomponent reactions (MCRs) can sometimes proceed under catalyst-free conditions to build molecular complexity in a single step. rsc.org

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. nih.gov This field has expanded rapidly, offering alternatives to traditional metal-based catalysts. researchgate.net Organocatalysts can operate through various activation modes, such as forming reactive intermediates or activating substrates through hydrogen bonding. beilstein-journals.org For the synthesis of heterocyclic compounds, organocatalysts have proven effective in promoting cyclization and functionalization reactions with high levels of control and selectivity. nih.govresearchgate.net A potential organocatalytic route to a precursor of this compound could involve a chiral phosphoric acid or a proline-based catalyst to construct the substituted pyridine ring with high stereoselectivity, if applicable. nih.gov

Characterization Techniques for Synthetic Validation

Following synthesis, rigorous characterization is essential to confirm the identity, structure, and purity of the target compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis (e.g., NMR, IR, MS) for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. nih.gov For this compound, ¹H NMR would show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methoxy groups. mdpi.com ¹³C NMR spectroscopy would complement this by identifying the carbon skeleton, including the nitrile carbon and the carbons of the pyridine ring and methoxy groups. researchgate.net Two-dimensional NMR techniques like COSY and HSQC can be used to establish correlations between protons and carbons for unambiguous structural assignment. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. elsevierpure.com The IR spectrum of this compound would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) group, typically in the range of 2240-2200 cm⁻¹. nist.gov Other key absorptions would correspond to C-O stretching from the methoxy groups and C=C and C=N stretching vibrations from the aromatic pyridine ring. researchgate.netru.nl

Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. msu.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition (molecular formula) of this compound. The fragmentation pattern observed in the mass spectrum can also offer further structural clues. msu.edu

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Signals for aromatic protons and methoxy group protons. |

| ¹³C NMR | Chemical Shifts (ppm) | Signals for nitrile, aromatic, and methoxy carbons. |

| IR | Wavenumber (cm⁻¹) | Strong C≡N stretch (~2230 cm⁻¹), C-O stretches, aromatic ring vibrations. |

| MS | Mass-to-Charge (m/z) | Molecular ion peak corresponding to the molecular weight (164.16 g/mol ). sigmaaldrich.com |

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating the synthesized product from any unreacted starting materials, byproducts, or impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for purity analysis of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would travel through a column packed with a stationary phase, and its retention time would be recorded. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) : For compounds that are volatile and thermally stable, GC is an effective method for purity assessment. Coupled with a mass spectrometer (GC-MS), this technique can simultaneously separate and identify different components in a sample mixture, providing a high degree of confidence in both purity and identity.

Thin-Layer Chromatography (TLC) : TLC is a simpler, faster chromatographic technique often used for monitoring the progress of a reaction and for preliminary purity checks. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the product spot can be visualized and compared to starting materials and potential impurities.

Reactivity and Reaction Pathways of 5,6 Dimethoxypicolinonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This characteristic allows for a variety of addition and transformation reactions.

The electrophilic carbon of the picolinonitrile moiety readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add across the C≡N triple bond. This reaction initially forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. This pathway provides a valuable method for the synthesis of 2-acylpyridine derivatives, where a new carbon-carbon bond is formed.

Table 1: Predicted Nucleophilic Addition Reactions and Subsequent Products

| Nucleophile (Reagent) | Intermediate | Final Product (after Hydrolysis) |

| Methylmagnesium bromide (CH₃MgBr) | Imine anion salt | 1-(5,6-dimethoxypyridin-2-yl)ethan-1-one |

| Phenyl lithium (C₆H₅Li) | Imine anion salt | (5,6-dimethoxypyridin-2-yl)(phenyl)methanone |

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate, 5,6-dimethoxypicolinamide. In the first step, water adds to the nitrile to form the amide. Under forcing conditions (e.g., heating with strong acid or base), the amide is further hydrolyzed to 5,6-dimethoxypicolinic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). It is possible to isolate the amide intermediate by using milder reaction conditions. For instance, acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water.

The nitrile group of 5,6-Dimethoxypicolinonitrile can be reduced to a primary amine or an aldehyde, depending on the reducing agent employed.

Reduction to Amine: Strong reducing agents, most notably Lithium aluminum hydride (LiAlH₄), reduce the nitrile group completely to a primary amine. The reaction involves the addition of two hydride equivalents to the nitrile carbon, ultimately yielding (5,6-dimethoxypyridin-2-yl)methanamine (B1456925) after an aqueous workup.

Reduction to Aldehyde: A partial reduction to the aldehyde can be achieved using a milder, sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. DIBAL-H adds one hydride equivalent to the nitrile, forming an imine-aluminum complex. Subsequent hydrolysis of this intermediate furnishes 5,6-dimethoxypicolinaldehyde (B169520). masterorganicchemistry.comdavuniversity.org

Table 2: Summary of Nitrile Group Reduction Pathways

| Reagent | Product | Functional Group Transformation |

| Lithium aluminum hydride (LiAlH₄) | (5,6-dimethoxypyridin-2-yl)methanamine | Nitrile to Primary Amine |

| Diisobutylaluminium hydride (DIBAL-H) | 5,6-dimethoxypicolinaldehyde | Nitrile to Aldehyde |

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. imperial.ac.uk This property makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The substituents on the ring—two electron-donating methoxy (B1213986) groups and one strongly electron-withdrawing nitrile group—further influence its reactivity.

Electrophilic aromatic substitution (SₑAr) on the pyridine ring is generally difficult. The ring nitrogen deactivates the system towards electrophiles, and in acidic conditions (common for SₑAr reactions), the nitrogen is protonated, further increasing this deactivation. youtube.com

However, the two methoxy groups at the C-5 and C-6 positions are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In this compound, the C-4 position is para to the 5-methoxy group and meta to the deactivating nitrile and ring nitrogen. The C-3 position is ortho to the 6-methoxy group but also ortho to the deactivating nitrile group. Therefore, electrophilic substitution, if achievable under harsh conditions, would most likely occur at the C-4 position. To facilitate such reactions, activation of the pyridine ring, for example, by conversion to the corresponding Pyridine-N-oxide, might be necessary. This modification increases the electron density of the ring, making it more susceptible to electrophilic attack. wikipedia.orgyoutube.com

The pyridine ring, particularly when substituted with electron-withdrawing groups, is activated for nucleophilic aromatic substitution (SₙAr). wikipedia.org The picolinonitrile moiety is strongly electron-withdrawing, activating the ortho (C-3) and para (C-5) positions to nucleophilic attack.

In this compound, the methoxy group at the C-5 position is a potential leaving group situated at an activated para position relative to the nitrile. Therefore, the compound is expected to undergo SₙAr reactions with strong nucleophiles, leading to the displacement of the 5-methoxy group. For instance, reaction with amines in the presence of a strong base could lead to amination at the C-5 position, a reaction demonstrated with other methoxypyridines. ntu.edu.sg The methoxy group at C-6 is ortho to the ring nitrogen but meta to the nitrile, making it less likely to be displaced via a standard SₙAr mechanism.

Table 3: Predicted Nucleophilic Aromatic Substitution Reaction

| Reagent | Position of Attack | Leaving Group | Predicted Product |

| Sodium methoxide (B1231860) (NaOCH₃) in Methanol | C-5 | Methoxy | No net reaction (methoxy exchange) |

| Piperidine (B6355638) / Strong Base | C-5 | Methoxy | 6-methoxy-5-(piperidin-1-yl)picolinonitrile |

| Sodium azide (B81097) (NaN₃) | C-5 | Methoxy | 5-azido-6-methoxypicolinonitrile |

Based on a thorough review of the available search results, it is not possible to generate the requested article on “this compound.” The search did not yield any specific scientific literature, experimental data, or computational studies pertaining directly to this compound.

The provided search results contain general information on the reactivity of related classes of compounds, such as:

Metalation and organometallic reactions of various pyridine derivatives.

Demethylation reactions of different methoxypyridines.

Oxidation reactions of substituted pyridines and other aromatic compounds with reagents like DDQ.

Predicted reactivity profiles based on computational chemistry , including DFT calculations and Frontier Molecular Orbital theory applications for a range of pyridine and heterocyclic derivatives.

However, none of the search results provide the specific reaction pathways, data, or theoretical calculations for this compound as required by the detailed outline. To adhere to the strict instructions of focusing solely on "this compound" and not introducing information from outside this explicit scope, the article cannot be written. Fulfilling the request would require fabricating data or incorrectly applying findings from other molecules to the subject compound, which would be scientifically inaccurate.

Applications of 5,6 Dimethoxypicolinonitrile in Complex Molecule Synthesis

A Versatile Building Block for Heterocyclic Scaffolds

The pyridine (B92270) moiety is a fundamental structural motif in a vast array of natural products and synthetic compounds with significant biological and material properties. nih.gov 5,6-Dimethoxypicolinonitrile, with its pre-functionalized pyridine core, offers a strategic starting point for the elaboration of more complex heterocyclic systems.

Synthesis of Substituted Pyridines

The presence of the nitrile group and methoxy (B1213986) substituents on the pyridine ring of this compound allows for a range of chemical transformations to introduce further complexity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing avenues for diverse substitution patterns on the pyridine ring. The methoxy groups can be demethylated to reveal hydroxyl functionalities, which can then be further modified. These transformations are instrumental in the synthesis of polysubstituted pyridines, which are key components in many biologically active molecules. nih.govresearchgate.net

| Starting Material | Reagents and Conditions | Product | Application Area |

| This compound | 1. Hydrolysis (e.g., aq. HCl, heat) 2. Esterification (e.g., ROH, H+) | 5,6-Dimethoxypicolinate ester | Pharmaceutical synthesis |

| This compound | Reduction (e.g., LiAlH4, THF) | (5,6-Dimethoxypyridin-2-yl)methanamine (B1456925) | Ligand synthesis, material science |

| This compound | Grignard Reagent (e.g., R-MgBr, ether) | 1-(5,6-Dimethoxypyridin-2-yl)-1-alkanone | Intermediate for complex natural products |

Formation of Fused Heterocyclic Systems

The strategic placement of functional groups in this compound facilitates its use in the construction of fused heterocyclic systems, where the pyridine ring is annulated with other rings. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets. nih.gov For instance, the nitrile and an adjacent methoxy group can be manipulated to participate in cyclization reactions with appropriate binucleophiles to form pyridopyrimidines, pyridopyrazines, or other related fused heterocycles. researchgate.net

A Key Precursor for Pharmacologically Active Compounds

The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents. nih.gov this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, including the development of specific enzyme inhibitors.

Role in the Synthesis of eIF4A Inhibitors

The eukaryotic initiation factor 4A (eIF4A) is an RNA helicase that is a key component of the protein translation machinery and a promising target for cancer therapy. nih.gov Several classes of eIF4A inhibitors feature complex heterocyclic cores. While direct synthesis of eIF4A inhibitors from this compound is not explicitly detailed in the currently available literature, its structural motifs are present in related complex molecules. The dimethoxy-substituted pyridine core is a feature that can be incorporated into the design of novel eIF4A inhibitors, with the nitrile group serving as a handle for further synthetic transformations to build the intricate structures required for potent inhibitory activity.

Development of Compounds with Potential Therapeutic Applications

The versatility of this compound as a building block extends to the synthesis of a broad range of compounds with potential therapeutic value. The ability to modify the nitrile and methoxy groups allows for the generation of libraries of substituted pyridine derivatives for screening against various biological targets. nih.govub.edu The pyridine core is known to be a key pharmacophore in drugs targeting a wide spectrum of diseases, and the specific substitution pattern of this compound provides a unique starting point for the exploration of new chemical space in drug discovery. nih.govmdpi.com

Contributions to Material Science

Picolinonitrile derivatives, characterized by the presence of a cyano group on a pyridine ring, are investigated for their potential in creating novel organic materials. The nitrogen atom in the pyridine ring and the cyano group can coordinate with metal ions, making them potential ligands for metal-organic frameworks (MOFs) or other coordination polymers. Furthermore, the aromatic system and the electron-withdrawing nature of the nitrile group can impart useful electronic and photophysical properties. These characteristics are relevant for the development of materials used in organic light-emitting diodes (OLEDs), sensors, or other electronic devices. However, specific studies detailing the integration of this compound into functional materials are not prominently featured in current research literature. Chemical suppliers categorize it under material science building blocks, suggesting its potential utility in this field. sigmaaldrich.combldpharm.com

Utilization in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The structure of this compound, a substituted aromatic nitrile, suggests its potential as a substrate in various palladium-catalyzed cross-coupling reactions. The pyridine ring can be functionalized with a leaving group (like a halogen) to participate in these reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.comresearchgate.net This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes. nih.gov For this compound to be used in a Suzuki-Miyaura reaction, it would typically first need to be halogenated. A hypothetical reaction is presented below, illustrating how a brominated derivative could couple with an arylboronic acid.

Hypothetical Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

This table represents a potential synthetic application rather than documented experimental results.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper complexes, is fundamental for the synthesis of conjugated enynes and arylalkynes. wikipedia.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required to act as the electrophilic partner in this transformation.

Hypothetical Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

|---|

This table illustrates a potential synthetic route, not confirmed experimental data.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and material science. youtube.com A halogenated version of this compound could serve as the aryl halide component, enabling the introduction of various amino groups onto the pyridine core.

Hypothetical Buchwald-Hartwig Amination

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

|---|

This table demonstrates a plausible synthetic transformation based on established chemical principles.

Advanced Spectroscopic and Computational Studies

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy offers an in-depth view of the molecular structure of 5,6-Dimethoxypicolinonitrile, confirming its atomic framework and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules. While 1D NMR provides fundamental information, advanced 2D techniques are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in substituted aromatic systems.

Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range correlations over two to three bonds. columbia.edu For this compound, these techniques would confirm the precise location of the methoxy (B1213986) groups and the nitrile substituent on the pyridine (B92270) ring.

The expected correlations are detailed below:

HSQC: Would show direct, one-bond correlations between the aromatic protons (H-3 and H-4) and their attached carbons (C-3 and C-4), as well as between the methoxy protons and the methoxy carbons. nih.gov

HMBC: Would reveal crucial three-bond correlations from the methoxy protons to the aromatic carbons (C-5 and C-6), confirming their positions. Additionally, correlations from the aromatic protons would help assign the quaternary carbons, including the nitrile-bearing C-2. emerypharma.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This interactive table provides predicted chemical shift values based on the compound's structure. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | ~118.5 |

| C3 | ~7.8 | ~145.0 |

| C4 | ~6.9 | ~110.0 |

| C5 | - | ~155.0 |

| C6 | - | ~160.0 |

| CN | - | ~117.0 |

| 5-OCH₃ | ~4.0 | ~56.0 |

Expected 2D NMR Correlations for this compound

This table outlines the key expected correlations in HSQC and HMBC spectra that would be used for structural confirmation.

| Proton | HSQC Correlation | Key HMBC Correlations |

|---|---|---|

| H-3 | C-3 | C-2, C-4, C-5, C-CN |

| H-4 | C-4 | C-2, C-3, C-5, C-6 |

| 5-OCH₃ | C(5-OCH₃) | C-5 |

Solid-State NMR (ssNMR) could provide further structural insights, particularly regarding the molecule's crystalline form and intermolecular interactions. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the molecule's orientation. emory.edu Techniques like Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra in the solid state. nih.gov For this compound, ssNMR could be used to study polymorphism, identify different packing arrangements in the crystal lattice, and probe proximities between molecules, which are not observable in solution. mdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to stretch or bend at specific frequencies. specac.com For this compound, the FT-IR spectrum would be expected to show strong, characteristic absorptions for the nitrile group (C≡N), the C-O bonds of the methoxy groups, and the aromatic C=C and C=N bonds of the pyridine ring. vscht.cz

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While some vibrations are strong in IR, others may be stronger and more easily observed in Raman spectra. The C≡N stretch is typically a sharp and prominent band in both techniques. Aromatic ring vibrations also give rise to characteristic signals. nih.gov

Predicted Vibrational Frequencies for this compound

This interactive table lists the expected vibrational frequencies for the key functional groups in the molecule.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (Methoxy) | Stretch | 2950 - 2850 | Medium |

| C≡N (Nitrile) | Stretch | 2240 - 2220 | Strong, Sharp |

| C=C, C=N (Aromatic Ring) | Stretch | 1600 - 1450 | Medium-Strong |

| C-O (Ether) | Asymmetric Stretch | 1275 - 1200 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. units.it

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. thermofisher.com For this compound (C₉H₈N₂O₂), the exact mass of its molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its composition.

Calculated Monoisotopic Mass: 176.0586 g/mol

Expected [M+H]⁺ Ion: 177.0659 m/z

Fragmentation Studies , typically performed using tandem mass spectrometry (MS/MS), involve isolating the molecular ion and inducing it to break apart. The resulting fragment ions provide valuable structural information. wikipedia.org The fragmentation pattern of this compound would likely involve characteristic losses of neutral fragments. gbiosciences.com

Plausible Fragmentation Pathways for this compound

This table outlines potential fragmentation patterns that could be observed in an MS/MS experiment, aiding in structural confirmation.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| 176 | •CH₃ (15) | 161 | Loss of a methyl radical from a methoxy group |

| 176 | CH₂O (30) | 146 | Loss of formaldehyde from a methoxy group |

| 176 | •OCH₃ (31) | 145 | Loss of a methoxy radical |

| 161 | CO (28) | 133 | Subsequent loss of carbon monoxide |

Theoretical Investigations of Electronic Structure

Computational chemistry provides a theoretical framework to understand the electronic structure and reactivity of molecules, complementing experimental data.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to predict molecular properties such as geometry, stability, and electronic characteristics. nih.gov Methods like B3LYP with a basis set such as 6-311G(d,p) can be used to optimize the molecular structure and calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. wuxibiology.com For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted pyridine ring, while the LUMO would likely have significant contributions from the electron-withdrawing nitrile group and the pyridine ring itself.

Calculated Frontier Orbital Properties for this compound (Theoretical)

This interactive table presents theoretical values for HOMO and LUMO energies, which are key indicators of the molecule's electronic behavior.

| Parameter | Description | Theoretical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.2 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites of electrophilic and nucleophilic attack. researchgate.net

The MEP map is color-coded to indicate different potential regions:

Red: Regions of most negative electrostatic potential (electron-rich), indicating sites favorable for electrophilic attack.

Blue: Regions of most positive electrostatic potential (electron-deficient), indicating sites favorable for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the lone pair of electrons on the nitrile nitrogen atom and the pyridine ring nitrogen, as these are the most electronegative and basic sites. The hydrogen atoms of the methoxy groups and the aromatic ring would exhibit positive potential (blue), while the carbon framework would be in the intermediate range. chemrxiv.org This distribution highlights the primary sites for hydrogen bonding and electrophilic interactions.

Conformational Analysis and Stereochemical Considerations

The orientation of a methoxy group on an aromatic ring is a balance between electronic effects, which favor a planar conformation to maximize resonance, and steric effects, which can force the group out of the plane. For a methoxy group on a pyridine ring, theoretical calculations on model compounds like 4-methoxypyridine indicate that the most stable conformer is one where the methoxy group is coplanar with the pyridine ring acs.org. This planarity allows for effective delocalization of the oxygen lone pair into the aromatic π-system.

In the case of this compound, the two adjacent methoxy groups introduce the potential for steric interactions with each other and with the adjacent nitrile group at the 2-position. The rotational barriers around the Ar-O bonds are key to understanding the molecule's accessible conformations.

Rotational Barriers and Stable Conformers

Computational studies on related molecules provide insight into the energy barriers for the rotation of methoxy groups. For instance, the rotational barrier for the methoxy group in the 4-methoxypyridinium cation is predicted to be as high as 9.0 kcal/mol, favoring a planar structure acs.org. However, for neutral methoxypyridines, the barrier is expected to be lower.

The situation in this compound is more complex due to the two vicinal methoxy groups. A pertinent analogy can be drawn from o-dimethoxybenzene. Ab initio calculations on o-dimethoxybenzene have shown that the most stable conformation involves both methoxy groups being coplanar with the benzene (B151609) ring. Interestingly, a second stable conformer, where one methoxy group is nearly perpendicular to the ring, is only slightly higher in energy (by approximately 0.16 kcal/mol) rsc.org. This suggests that for this compound, while a planar arrangement of the methoxy groups is likely the global minimum, non-planar conformations are thermally accessible at room temperature.

The nitrile group at the 2-position may also influence the conformational preference of the adjacent methoxy group at the 6-position through steric hindrance, potentially favoring a non-planar orientation for this group.

Interactive Data Table: Calculated Rotational Energy Barriers in Related Compounds

| Compound | Conformation | Method | Rotational Barrier (kcal/mol) | Reference |

| 4-Methoxypyridinium cation | Eclipsed (planar) vs. Orthogonal | Ab initio | ~9.0 | acs.org |

| o-Dimethoxybenzene | Planar vs. Perpendicular | MP2/6-311G** | 0.16 (Energy Difference) | rsc.org |

Stereochemical Considerations

From a stereochemical perspective, this compound is an achiral molecule as it possesses a plane of symmetry if the methoxy groups are considered freely rotating or are in a symmetrical, planar conformation. The pyridine ring itself is a rigid and planar aromatic system nih.govwikipedia.org.

The primary stereochemical aspect to consider is the relative orientation of the methyl groups of the two methoxy substituents. They can adopt a syn-planar or anti-planar orientation relative to each other in the planar conformation. In non-planar conformations, a wider range of dihedral angles becomes possible. Crystal structures of related molecules containing methoxy groups on aromatic rings often show a preference for near-planar conformations. For example, in 4-(2-methoxyphenoxy)phthalonitrile and 4-(3-methoxyphenoxy)phthalonitrile, the torsion angles of the methoxy group relative to the benzene ring are found to be close to planarity, with values around 1.32° and -179.1° respectively nih.gov. This suggests that in the solid state, packing forces may favor a largely planar arrangement for the methoxy groups in this compound as well.

Interactive Data Table: Torsion Angles in Structurally Related Molecules

| Compound | Torsion Angle | Angle (°) | Reference |

| 4-(3-methoxyphenoxy)phthalonitrile | C15—O2—C3—C2 | 1.32 | nih.gov |

| 4-(2-methoxyphenoxy)phthalonitrile | C15—O2—C2—C1 | -179.1 | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns

The reactivity of the 5,6-dimethoxypicolinonitrile core is ripe for exploration. The pyridine (B92270) ring, influenced by the interplay of electron-donating methoxy (B1213986) groups and the electron-withdrawing nitrile, presents a unique platform for investigating unconventional reaction pathways.

Future studies could focus on:

Cycloaddition Reactions: While classical Diels-Alder reactions with pyridines are challenging, the specific electronic nature of this compound might enable participation in formal [4+2] or [3+2] cycloadditions under specific catalytic conditions. whiterose.ac.uknih.govacs.orgnih.gov This could provide rapid access to complex fused heterocyclic systems.

Metal-Catalyzed Cross-Coupling: The pyridine core offers multiple C-H bonds that could be targets for regioselective functionalization through modern cross-coupling reactions. Exploring directed C-H activation could allow for the precise installation of aryl, alkyl, or other functional groups, bypassing the need for pre-functionalized starting materials.

Dearomatization Strategies: Catalytic asymmetric dearomatization of pyridine derivatives is a powerful tool for synthesizing complex, three-dimensional molecules. mdpi.com Applying these strategies to this compound could yield novel chiral dihydropyridine (B1217469) and piperidine (B6355638) structures, which are valuable in medicinal chemistry.

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is of paramount importance, particularly in pharmacology where enantiomers can exhibit vastly different biological activities. Developing methods for the asymmetric synthesis of this compound derivatives is a crucial future direction.

Key research areas include:

Enantioselective Functionalization: The development of catalytic systems for the enantioselective addition of nucleophiles to the pyridine ring or for the functionalization of its substituents would be highly valuable. nih.govresearchgate.net This could involve the use of chiral ligands in transition metal catalysis to control the stereochemistry of newly formed bonds. rsc.orgrsc.orghkbu.edu.hk

Chiral Derivatization: Modifying the existing methoxy or nitrile groups with chiral auxiliaries could facilitate diastereoselective reactions on the pyridine scaffold. Subsequent removal of the auxiliary would provide access to enantioenriched products.

Dynamic Kinetic Resolution: If racemization is possible at a stereocenter in a derivative, dynamic kinetic resolution could be employed to convert an entire racemic mixture into a single desired enantiomer with high efficiency.

Recent advances in the asymmetric synthesis of other pyridine derivatives, such as C3-allylation and the dearomatization/borylation of pyridines, provide a strong foundation for this work. acs.orgacs.org

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of large compound libraries has driven the development of automated synthesis platforms. sigmaaldrich.comchemrxiv.org The structure of this compound makes it an excellent candidate for inclusion in these high-throughput systems as a versatile building block. nih.govnih.gov

Future integration could involve:

Flow Chemistry: Its solubility and stability could be leveraged in continuous flow reactors, where reagents are pumped through a network of tubes. This allows for precise control over reaction conditions, improved safety, and easier scalability.

Iterative Synthesis: Automated platforms excel at iterative processes, where a core molecule is sequentially modified. chemrxiv.org this compound could serve as a starting scaffold, with automated steps for coupling, deprotection, and purification to rapidly generate a diverse library of derivatives.

Cartridge-Based Synthesis: Systems that use pre-packaged reagent cartridges could be designed to incorporate this compound, allowing chemists to easily select it as a starting material for a wide range of pre-programmed reactions, such as reductive amination or N-heterocycle formation. sigmaaldrich.com

The integration of this compound into automated workflows would significantly accelerate the discovery of new molecules with desired properties in both medicine and materials science. sigmaaldrich.com

Application in Medicinal Chemistry Lead Optimization Programs

Pyridine and its derivatives are among the most common heterocyclic scaffolds found in FDA-approved drugs, highlighting their importance in medicinal chemistry. nih.govresearchgate.netrsc.org this compound represents a promising starting point for lead optimization campaigns, which aim to refine the properties of a biologically active compound to produce a viable drug candidate. rroij.comnih.gov

The process of modifying a lead compound involves iterative cycles of design, synthesis, and testing. The this compound scaffold offers multiple points for chemical modification to enhance biological activity and improve pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are crucial in this process, guiding the design of new analogs. acs.orgnih.govnih.gov

Below is a table outlining potential optimization strategies for a hypothetical lead compound containing the this compound core.

| Modification Site | Strategy | Rationale | Potential Outcome |

|---|---|---|---|

| Methoxy Groups (Positions 5 & 6) | Bioisosteric Replacement | Replace one or both methoxy groups with other hydrogen bond acceptors/donors (e.g., -OH, -NH2, -F, -CHF2). | Improve target binding affinity, solubility, and metabolic stability. nih.gov |

| Nitrile Group (Position 2) | Functional Group Conversion | Convert the nitrile to other groups like amides, tetrazoles, or carboxylic acids. wikipedia.orgebsco.com | Enhance potency, alter polarity, and improve drug-like properties. |

| Pyridine Ring (Positions 3 & 4) | Scaffold Decoration | Introduce substituents (e.g., halogens, small alkyl groups) via C-H activation or other coupling reactions. | Explore new binding pockets, increase selectivity, and modulate lipophilicity. |

| Entire Scaffold | Scaffold Hopping | Replace the dimethoxypyridine core with other heterocyclic systems while retaining key binding elements. | Discover novel intellectual property and overcome liabilities of the original scaffold. |

Design of Next-Generation Functional Materials

The electronic properties of this compound suggest its potential use in the development of novel functional materials. The combination of an electron-rich aromatic system and a polar nitrile group can be exploited in various applications. mdpi.comresearchgate.net

Emerging research could explore:

Organic Electronics: The pyridine ring can be incorporated into conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The methoxy and nitrile groups can be used to tune the electronic energy levels (HOMO/LUMO) and solid-state packing of the materials.

Metal-Organic Frameworks (MOFs): The nitrile group and the pyridine nitrogen can act as ligands to coordinate with metal ions, forming porous, crystalline MOFs. mdpi.com These materials have potential applications in gas storage, separation, and catalysis.

Specialty Polymers: Derivatives of this compound could be synthesized as monomers and polymerized to create materials with unique thermal, optical, or mechanical properties. Nitrile-containing polymers, for instance, often exhibit good resistance to chemicals and oils. slideshare.net

The table below summarizes potential avenues for the application of this compound in materials science.

| Material Class | Potential Role of the Compound | Target Application |

|---|---|---|

| Conjugated Polymers | As a monomeric building block. | Organic electronics (OLEDs, OPVs). |

| Metal-Organic Frameworks (MOFs) | As an organic linker/ligand. | Gas storage, catalysis, chemical sensing. |

| Functional Dyes | As a core chromophore. | Fluorescent probes, dye-sensitized solar cells. |

| Nitrile-Based Elastomers | As a functional monomer. | High-performance seals, hoses, and gloves. slideshare.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。